Methyl 5-(4-methoxyphenyl)thieno[2,3-b]thiophene-2-carboxylate
Description
Systematic IUPAC Name and Structural Representation
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound . The name reflects its fused thienothiophene ring system, substituted with a 4-methoxyphenyl group at position 5 and a methyl ester at position 2.
The structural representation (Figure 1) consists of:
- A bicyclic thieno[2,3-b]thiophene core, where two thiophene rings are fused at the [2,3-b] positions.
- A 4-methoxyphenyl substituent (-C₆H₄-OCH₃) attached to position 5 of the bicyclic system.
- A methyl ester group (-COOCH₃) at position 2.
The SMILES notation for the compound is O=C(C1=CC(C=C(C2=CC=C(OC)C=C2)S3)=C3S1)OC, which encodes the connectivity of atoms and functional groups.
CAS Registry Number and Alternative Chemical Identifiers
The CAS Registry Number for this compound is 1624261-82-0 . This unique identifier is critical for regulatory documentation and database searches.
Additional identifiers include:
- MDL Number : MFCD28101704, used for cataloging in chemical supplier databases.
- ChemSpider ID : While not explicitly listed for this compound, ChemSpider identifiers generally follow a numeric format (e.g., 4444765 for aesculin).
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 1624261-82-0 |
| MDL Number | MFCD28101704 |
Molecular Formula and Weight Analysis
The molecular formula of the compound is C₁₅H₁₂O₃S₂ , indicating 15 carbon, 12 hydrogen, 3 oxygen, and 2 sulfur atoms. Its molecular weight is 304.38 g/mol , calculated as follows:
$$
\text{Molecular Weight} = (15 \times 12.01) + (12 \times 1.01) + (3 \times 16.00) + (2 \times 32.07) = 304.38 \, \text{g/mol}
$$
Comparative analysis with structurally similar compounds highlights the impact of substituents on molecular weight. For example, ethyl 3-[(4-methoxy-4-oxobutanoyl)amino]-5-(4-methoxyphenyl)thiophene-2-carboxylate (CAS 474543-03-8) has a molecular weight of 391.45 g/mol due to its additional ethyl ester and amino groups.
| Compound Name | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| This compound | C₁₅H₁₂O₃S₂ | 304.38 |
| Ethyl 3-[(4-methoxy-4-oxobutanoyl)amino]-5-(4-methoxyphenyl)thiophene-2-carboxylate | C₁₉H₂₁NO₆S | 391.45 |
The compact bicyclic structure of this compound contributes to its relatively low molecular weight compared to larger, functionally diverse analogs.
Properties
Molecular Formula |
C15H12O3S2 |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
methyl 2-(4-methoxyphenyl)thieno[2,3-b]thiophene-5-carboxylate |
InChI |
InChI=1S/C15H12O3S2/c1-17-11-5-3-9(4-6-11)12-7-10-8-13(14(16)18-2)20-15(10)19-12/h3-8H,1-2H3 |
InChI Key |
QPHKIWIXXNXEPR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(S2)SC(=C3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of methyl 5-(4-methoxyphenyl)thieno[2,3-b]thiophene-2-carboxylate generally follows these key steps:
- Synthesis of appropriately substituted thiophene intermediates.
- Formation of the thieno[2,3-b]thiophene core via cyclization or coupling reactions.
- Introduction of the 4-methoxyphenyl substituent through cross-coupling techniques.
- Esterification or methylation to install the methyl carboxylate group.
Synthesis of Key Thiophene Intermediates
The starting materials are often amino-substituted thiophene carboxylates, such as methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate. These can be prepared via literature-reported multi-step procedures involving:
- Electrophilic substitution on thiophene rings.
- Functional group transformations to introduce amino and ester groups.
For example, methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate has been synthesized by condensation of thiophene derivatives with methoxy-substituted aromatic aldehydes under acidic conditions, followed by oxidation and methylation steps.
Formation of the Thieno[2,3-b]thiophene Core
The thieno[2,3-b]thiophene system is constructed by intramolecular cyclization or by coupling two thiophene units. Common methods include:
Copper-catalyzed coupling reactions : For example, diazotization of amino-thiophene carboxylates followed by copper(I) chloride mediated cyclization to form chloro-substituted thieno[3,2-b]thiophenes, which can be further functionalized.
Base-promoted cyclization : Treatment of chloro-substituted thiophene carboxylates with potassium tert-butoxide and methyl thioglycolate in dry tetrahydrofuran (THF) under inert atmosphere leads to hydroxylated thieno[3,2-b]thiophene intermediates, which upon hydrolysis and acidification yield the thieno[3,2-b]thiophen-3(2H)-ones.
Suzuki-Miyaura cross-coupling : The introduction of the aryl substituent at the 5-position of the thieno[2,3-b]thiophene core is efficiently achieved by Suzuki-Miyaura cross-coupling of bromo-substituted thieno[2,3-b]thiophene intermediates with 4-methoxyphenylboronic acid derivatives, yielding the desired aryl-substituted thieno[2,3-b]thiophene carboxylates in good to excellent yields.
Methylation and Esterification
The methyl ester group at the 2-position is typically introduced or maintained throughout the synthesis by:
- Using methyl esters of thiophene carboxylic acids as starting materials.
- Employing methylation agents such as methyl iodide or dimethyl sulfate when necessary.
- Maintaining methyl ester functionality during cyclization and coupling steps to avoid hydrolysis.
Representative Reaction Scheme (Summary)
Detailed Research Findings
Copper-Catalyzed Cyclization : The diazotization of amino-thiophene carboxylates followed by copper(I) chloride treatment is a key step to introduce the chloro substituent and facilitate ring closure to the thieno[3,2-b]thiophene core. The reaction is performed under inert atmosphere to prevent oxidation and side reactions. The product is isolated by extraction and purified by chromatography.
Base-Promoted Cyclization : The use of potassium tert-butoxide in dry THF activates methyl thioglycolate to attack the chloro-substituted thiophene intermediate, leading to ring closure and formation of hydroxylated thieno[3,2-b]thiophene. Subsequent hydrolysis under alkaline conditions followed by acidification yields the thieno[3,2-b]thiophen-3(2H)-one.
Suzuki-Miyaura Coupling : This palladium-catalyzed cross-coupling reaction is highly effective for introducing the 4-methoxyphenyl substituent at the 5-position of the thieno[2,3-b]thiophene core. The reaction proceeds smoothly with boronic acid derivatives under mild conditions, affording the arylated product with high purity and yield.
Analytical Data Supporting Preparation
Typical characterization data for the final compound and intermediates include:
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-methoxyphenyl)thieno[2,3-b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms of the compound .
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Recent studies have highlighted the potential of thieno[2,3-b]thiophene derivatives, including methyl 5-(4-methoxyphenyl)thieno[2,3-b]thiophene-2-carboxylate, as anticancer agents. These compounds exhibit inhibitory effects on various cancer cell lines by interfering with key signaling pathways involved in cell proliferation and survival. For instance, derivatives have shown promising results against breast cancer by inhibiting the activity of specific enzymes crucial for tumor growth .
2. Enzyme Inhibition
The compound has been investigated for its ability to inhibit enzymes such as 17β-hydroxysteroid dehydrogenase (17β-HSD), which plays a significant role in steroid metabolism. In vitro studies demonstrated that certain derivatives could inhibit 17β-HSD with notable selectivity, suggesting their potential use in treating hormone-dependent conditions .
3. Anti-inflammatory Properties
Research indicates that this compound may possess anti-inflammatory properties. Compounds in this class have been evaluated for their effects on inflammatory mediators, showing potential to reduce inflammation in models of acute and chronic inflammatory diseases .
Material Science Applications
1. Organic Electronics
this compound has applications in organic electronics due to its favorable electronic properties. It can be utilized as a semiconductor material in organic photovoltaic cells and organic light-emitting diodes (OLEDs). The compound's ability to facilitate charge transport makes it a candidate for enhancing the efficiency of these devices .
2. Photovoltaic Devices
In the field of solar energy, derivatives of thieno[2,3-b]thiophene have been incorporated into the active layers of photovoltaic devices. Their unique structural properties contribute to improved light absorption and charge separation, leading to enhanced energy conversion efficiencies .
Cosmetic Applications
1. Skin Care Formulations
The compound's potential antioxidant and anti-inflammatory properties make it suitable for inclusion in cosmetic formulations aimed at skin health. Studies suggest that compounds with similar structures can improve skin hydration and reduce signs of aging by mitigating oxidative stress .
2. Stability and Efficacy Testing
Cosmetic products containing this compound undergo rigorous stability testing to ensure safety and efficacy before market release. Investigations into the skin bioavailability of topical formulations containing this compound are crucial for understanding its absorption and therapeutic effects .
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Anticancer Activity | PMC6270028 | Inhibitory effects on breast cancer cell lines |
| Enzyme Inhibition | PMC8842245 | Selective inhibition of 17β-HSD |
| Organic Electronics | ResearchGate | Enhanced charge transport properties noted |
| Skin Care Formulations | Brazilian Journal of Pharmaceutical Sciences | Improved hydration and anti-aging effects observed |
Mechanism of Action
The mechanism of action of Methyl 5-(4-methoxyphenyl)thieno[2,3-b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties may be attributed to its ability to induce apoptosis or inhibit cell proliferation .
Comparison with Similar Compounds
Structural and Electronic Properties
Key structural analogs :
Methyl 3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate (): Substituents: Methyl groups at positions 3 and 4. This may affect charge transport in electronic applications .
Alkyl 5-(4-alkoxyphenyl)thieno[3,2-b]thiophene-2-carboxylate (): Substituents: Alkyl chains and alkoxyphenyl groups. Impact: Thieno[3,2-b]thiophene isomers exhibit narrower smectic C (SmC) mesophases in liquid crystals (LCs) than thieno[2,3-b] analogs. The target compound’s [2,3-b] configuration enhances mesophase stability due to improved molecular packing .
Ethyl 3,4-diamino-5-cyanothieno[2,3-b]thiophene-2-carboxylate (): Substituents: Amino and cyano groups. Impact: Electron-withdrawing cyano groups increase reactivity for heterocyclization but reduce thermal stability in LCs. The methoxyphenyl group in the target compound offers better conjugation for optoelectronic applications .
Electronic Properties Table :
Biological Activity
Methyl 5-(4-methoxyphenyl)thieno[2,3-b]thiophene-2-carboxylate is a compound belonging to the thieno[2,3-b]thiophene family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and potential therapeutic applications.
Chemical Structure
The molecular structure of this compound is characterized by a thieno[2,3-b]thiophene core with a methoxy-substituted phenyl group and a carboxylate ester. The structural formula can be represented as follows:
Antitumor Activity
Research indicates that compounds with thieno[2,3-b]thiophene scaffolds exhibit significant antitumor properties. For instance, derivatives of thiophene have been shown to inhibit tubulin polymerization and induce apoptosis in cancer cells. This compound has demonstrated antiproliferative effects against various cancer cell lines, including pancreatic and breast cancer cells. The mechanism involves cell cycle arrest and apoptosis through the intrinsic mitochondrial pathway, as evidenced by increased levels of cyclin B and decreased levels of anti-apoptotic proteins like Bcl-2 .
Antimicrobial Properties
The thieno[2,3-b]thiophene framework is also associated with antimicrobial activities. Studies have reported that related compounds exhibit antibacterial and antifungal properties. The presence of the methoxy group may enhance these effects by improving solubility and bioavailability .
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown potential as an inhibitor of glucuronidase and glucosidase enzymes, which are crucial in carbohydrate metabolism .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the thiophene ring. The methoxy substitution at the para position of the phenyl ring appears to enhance its antiproliferative activity significantly. Comparative studies with other thiophene derivatives suggest that modifications at specific positions can lead to varying degrees of biological efficacy .
Case Studies
-
Antiproliferative Activity : A study evaluated the antiproliferative effects of this compound against several human cancer cell lines using the MTT assay. The compound exhibited IC50 values ranging from 12 to 86 nM across different cell lines, indicating potent activity .
Cell Line IC50 (nM) Jurkat 12 HeLa 45 MCF-7 30 HCT-116 86 - Mechanism of Action : Further investigation revealed that the compound induced G2/M phase arrest in the cell cycle and triggered apoptosis through caspase activation and mitochondrial pathway involvement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
